REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1I.[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[P:13](=[O:17])([O:14][CH2:15][CH3:16])[O:12][CH2:10][CH3:11]
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
|
FC1=C(C(=CC=C1)F)I
|
Name
|
|
Quantity
|
10.7 mL
|
Type
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reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
which had been flushed with nitrogen
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Type
|
CUSTOM
|
Details
|
The vessel was sealed
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Type
|
WAIT
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Details
|
The reaction mixture was put under hi-vacuum (0.08 Torr) at 50° C. for 5 hours
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
was separated
|
Type
|
CUSTOM
|
Details
|
After removing solvent
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Type
|
WAIT
|
Details
|
a yellow-tinted liquid was left (2.30 g, 74% yield)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)P(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |